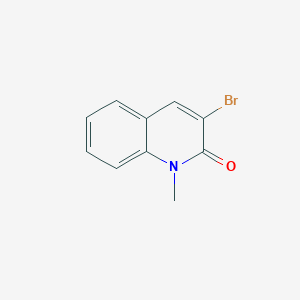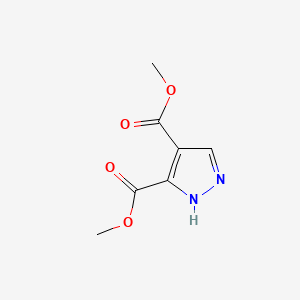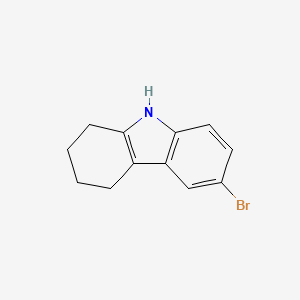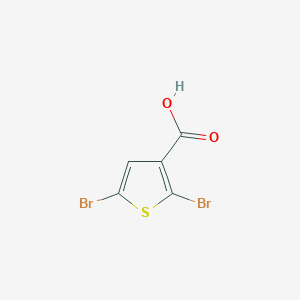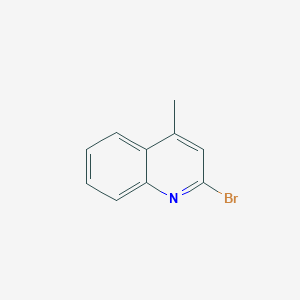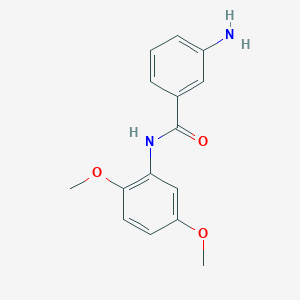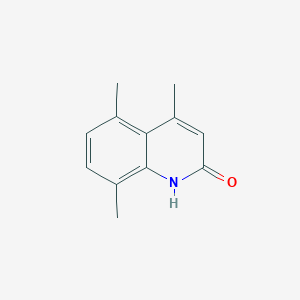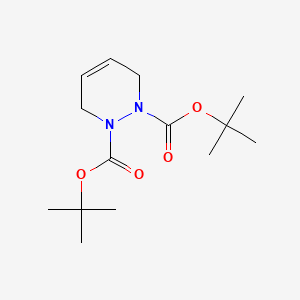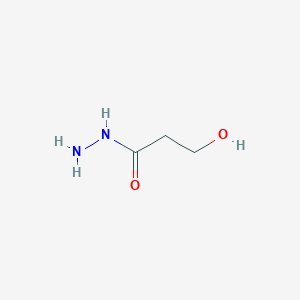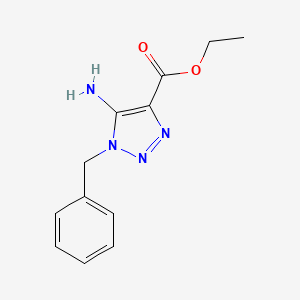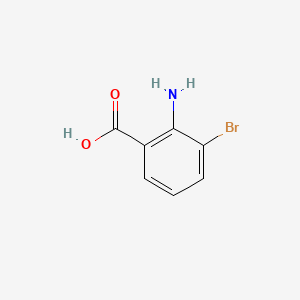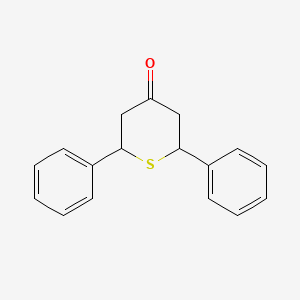
2,6-ジフェニルチアン-4-オン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Diphenyl-tetrahydro-thiopyran-4-one is a useful research compound. Its molecular formula is C17H16OS and its molecular weight is 268.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,6-Diphenyl-tetrahydro-thiopyran-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-Diphenyl-tetrahydro-thiopyran-4-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
生体活性化合物の合成
2,6-ジフェニルチアン-4-オンは、さまざまな生体活性化合物の合成における前駆体として役立ちます。 その誘導体は、癌細胞株に対する細胞毒性効果など、潜在的な生物学的活性を探索されています 。この化合物の化学反応における汎用性は、潜在的な薬理学的用途を持つ多様な分子の作成を可能にします。
材料科学
材料科学の分野では、2,6-ジフェニルチアン-4-オンの誘導体を用いて、独自の特性を持つ新しいポリマーやコーティングを開発できます。 この化合物の構造は、特定の光学的または電気的特性を持つ材料の作成に役立ち、産業用先端材料の作成に役立つ可能性があります .
環境科学
2,6-ジフェニルチアン-4-オンの構造的枠組みは、環境保護に役立つ分子の設計に修正することができます。 たとえば、その誘導体は、環境汚染物質を検出するためのセンサーの開発、または有害物質の分解に役立つ化合物の合成に使用できます .
分析化学
分析化学では、2,6-ジフェニルチアン-4-オンとその誘導体は、さまざまな分光法で標準物質または試薬として使用できます。 たとえば、NMR分光法における独自の化学シフトは、複雑な有機分子の立体配座解析に使用できます .
農業
2,6-ジフェニルチアン-4-オンの農業における直接的な用途は十分に文書化されていませんが、その化学構造は農薬の合成における可能性を示唆しています。 これには、殺虫剤や除草剤が含まれ、この化合物の誘導体は有効成分または相乗的添加剤として機能する可能性があります .
薬理学
2,6-ジフェニルチアン-4-オン誘導体は、薬理学的特性について調査されています。 それらは、特に抗炎症、鎮痛、または抗菌活性を持つ新しい治療薬の探索における創薬のリード化合物として役立ちます .
特性
IUPAC Name |
2,6-diphenylthian-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16OS/c18-15-11-16(13-7-3-1-4-8-13)19-17(12-15)14-9-5-2-6-10-14/h1-10,16-17H,11-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPJHHCQGZVIWAR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(SC(CC1=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50958188 |
Source


|
| Record name | 2,6-Diphenylthian-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50958188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37014-01-0 |
Source


|
| Record name | 2,6-Diphenyl-thiacyclohexanone-4 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037014010 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-Diphenylthian-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50958188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the mechanism by which DPDT inhibits corrosion?
A1: DPDT functions as a mixed-type inhibitor, meaning it affects both the anodic and cathodic reactions involved in the corrosion process. [, ] The compound adsorbs onto the mild steel surface, forming a protective layer that hinders the interaction between the corrosive environment and the metal. [, ] This adsorption process follows the Langmuir adsorption isotherm model. [, ]
Q2: Have computational studies been used to investigate the relationship between the structure of DPDT and its inhibition efficiency?
A2: Yes, Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) basis set level have been employed to explore the correlation between the molecular structure of DPDT and its corrosion inhibition efficiency. [, ] These calculations have provided valuable insights into various quantum chemical parameters, including EHOMO, ELUMO, energy gap (ΔE), hardness (η), softness (S), dipole moment (μ), and others. [, ] Analyzing these parameters helps to understand how the electronic and structural features of DPDT contribute to its ability to inhibit corrosion.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
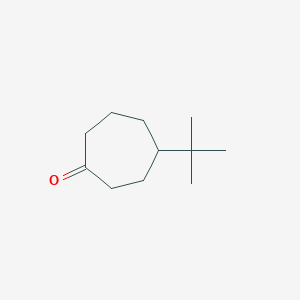
![Bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B1266962.png)
![n-[2-Chloro-5-(trifluoromethyl)phenyl]-3-oxobutanamide](/img/structure/B1266963.png)
